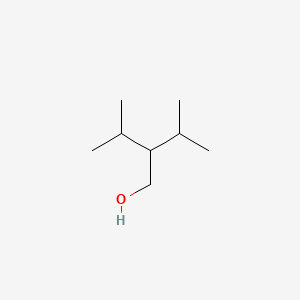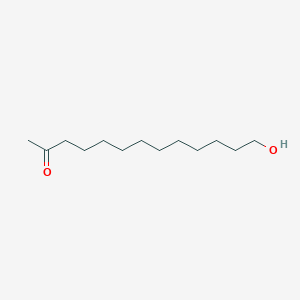
13-Hydroxytridecan-2-one
描述
13-Hydroxytridecan-2-one: is an organic compound with the molecular formula C₁₃H₂₆O₂ It is a hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxytridecan-2-one typically involves the hydroxylation of tridecan-2-one. One common method is the catalytic hydrogenation of tridecan-2-one in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled conditions of temperature and pressure. The reaction proceeds as follows:
[ \text{Tridecan-2-one} + \text{H}_2 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: 13-Hydroxytridecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of tridecan-2-one or tridecanoic acid.
Reduction: Formation of 13-hydroxytridecan-2-ol.
Substitution: Formation of substituted tridecan-2-one derivatives.
科学研究应用
Chemistry: 13-Hydroxytridecan-2-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential role in cellular processes and metabolic pathways. It is also investigated for its interactions with enzymes and other biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals. Its hydroxyl and ketone functionalities make it a versatile scaffold for drug design and development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, such as surfactants and lubricants. Its chemical properties contribute to the performance and stability of these products.
作用机制
The mechanism of action of 13-Hydroxytridecan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function. The ketone group can participate in nucleophilic addition reactions, modifying the structure and activity of target molecules. These interactions can affect various biochemical pathways, leading to changes in cellular processes and physiological responses.
相似化合物的比较
2-Tridecanone: A ketone with a similar carbon chain length but lacking the hydroxyl group.
13-Hydroxytridecan-4-one: A hydroxy ketone with the hydroxyl group positioned differently on the carbon chain.
Tridecan-2-ol: An alcohol with a similar carbon chain length but lacking the ketone group.
Uniqueness: 13-Hydroxytridecan-2-one is unique due to the presence of both hydroxyl and ketone groups within its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Its specific molecular configuration also imparts distinct chemical and physical properties, differentiating it from other similar compounds.
属性
IUPAC Name |
13-hydroxytridecan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVHFRGNAHEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446843 | |
| Record name | 13-hydroxytridecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188980-05-4 | |
| Record name | 13-hydroxytridecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


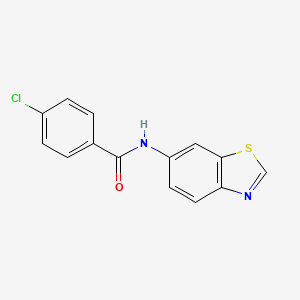
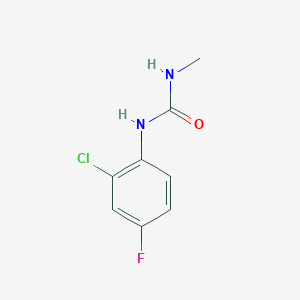
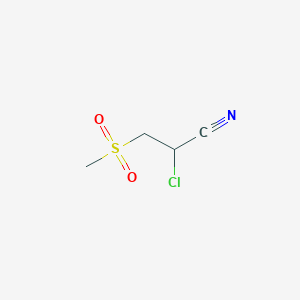
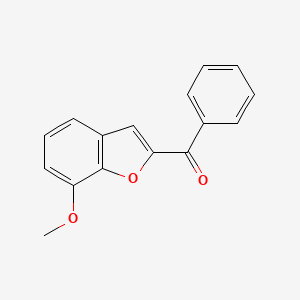
![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)
![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)
![[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3048903.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3048905.png)
![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid](/img/structure/B3048906.png)
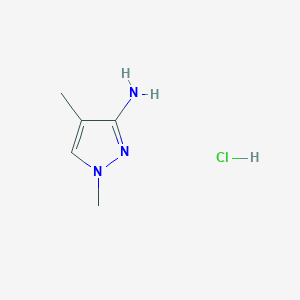
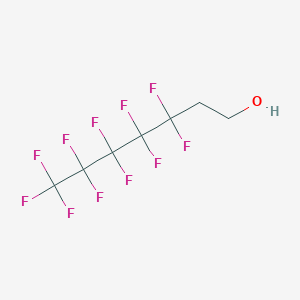
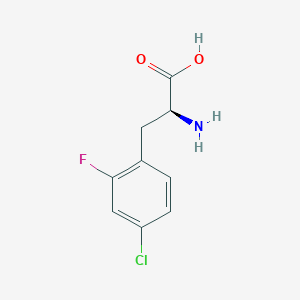
![6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol](/img/structure/B3048912.png)
